3,5-Dimethylcyclohex-2-ene-1-carboxylic acid
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Overview
Description
3,5-Dimethylcyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives followed by oxidation. For instance, starting with 3,5-dimethylcyclohex-2-ene, the carboxylic acid group can be introduced via oxidation using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include diketones, alcohols, aldehydes, and various substituted cyclohexene derivatives .
Scientific Research Applications
3,5-Dimethylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylcyclohex-2-ene-1-carboxylic acid
- 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid
- 3-Cyclohexene-1-carboxylic acid
Uniqueness
3,5-Dimethylcyclohex-2-ene-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable compound for targeted synthesis and specialized applications .
Properties
CAS No. |
34564-59-5 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,5-dimethylcyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4,7-8H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
GOJYHRRKUZBGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C1)C)C(=O)O |
Origin of Product |
United States |
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